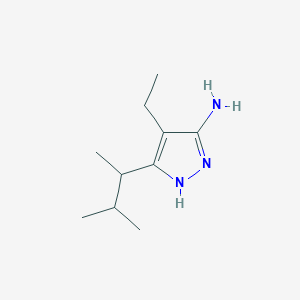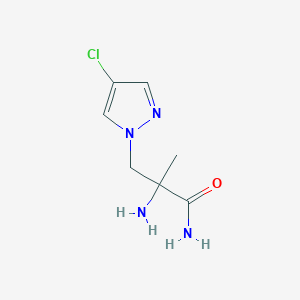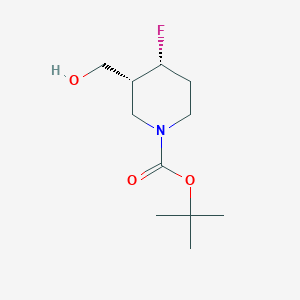
4-ethyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features an ethyl group at the 4-position, a 3-methylbutan-2-yl group at the 3-position, and an amine group at the 5-position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of substituents: The ethyl and 3-methylbutan-2-yl groups can be introduced through alkylation reactions using appropriate alkyl halides and a strong base like sodium hydride or potassium tert-butoxide.
Amination: The amine group can be introduced via nucleophilic substitution reactions using ammonia or an amine source.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl halides, and other electrophiles or nucleophiles.
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-ethyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 4-ethyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The exact pathways and targets would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
3-ethyl-4-(3-methylbutan-2-yl)-1H-pyrazol-5-amine: Similar structure with different positions of the ethyl and 3-methylbutan-2-yl groups.
4-ethyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine: Similar structure with a different alkyl group.
4-ethyl-3-(3-methylbutan-2-yl)-1H-pyrazol-4-amine: Similar structure with the amine group at a different position.
Uniqueness
4-ethyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
4-ethyl-5-(3-methylbutan-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H19N3/c1-5-8-9(7(4)6(2)3)12-13-10(8)11/h6-7H,5H2,1-4H3,(H3,11,12,13) |
InChI Key |
FXILITKWZBZTNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1N)C(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one](/img/structure/B15240098.png)



![11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B15240121.png)


![5-[(2-Methylcyclopropyl)amino]pyridine-2-carbonitrile](/img/structure/B15240150.png)
![1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B15240153.png)


![3-bromo-N-[(3-methoxyphenyl)methyl]-N-methylpyridin-2-amine](/img/structure/B15240166.png)

